molecular formula C14H17BrN2 B8090545 1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide

1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide

Cat. No.: B8090545
M. Wt: 293.20 g/mol
InChI Key: CABZDZWLACMGNQ-UHFFFAOYSA-M
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Description

1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide is a quaternary ammonium pyridinium derivative characterized by a benzyl group at position 1, a methyl group at position 4, and a methylamino substituent at position 3 of the pyridinium ring. This compound is synthesized via a multi-step process involving N-acylation of 3-amino-4-methylpyridine, quaternization with benzyl halides, partial reduction, hydrolysis, and reductive amination .

Properties

IUPAC Name

1-benzyl-N,4-dimethylpyridin-1-ium-3-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N2.BrH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-9,11,15H,10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABZDZWLACMGNQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)CC2=CC=CC=C2)NC.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Protection of Amino Group

3-Amino-4-methylpyridine reacts with dimethyl carbonate (DMC) in the presence of potassium tert-butoxide (KOtBu) to form a methyl carbamate intermediate. Optimal conditions:

  • Molar ratios : 1:1.5 (substrate:DMC), 1:2 (substrate:KOtBu).

  • Solvent : Tetrahydrofuran (THF), 10–25°C.

Step 2: Lithium Aluminum Hydride (LAH) Reduction

The carbamate undergoes LAH-mediated reduction to yield 3-(methylamino)-4-methylpyridine. Key considerations:

  • Molar ratio : 1:3 (substrate:LAH).

  • Temperature : 20–55°C in anhydrous diethyl ether.

Step 3: Quaternization with Benzyl Bromide

3-(Methylamino)-4-methylpyridine is benzylated using benzyl bromide (1:2 molar ratio) in acetonitrile, forming the pyridinium bromide salt.

Step 4: Sodium Borohydride Reduction

Final reduction with NaBH₄ (1:3 molar ratio) in ethanol at 45–60°C produces the target compound. Hydrochloride salt formation with concentrated HCl ensures >99% purity.

Comparative Analysis of Methods

Method Steps Key Reagents Yield Advantages Limitations
Direct Reduction1NaBH₄, HCl70%Short reaction time, low costModerate stereoselectivity
Multi-Step Synthesis4DMC, LAH, Benzyl bromide65–70%High cis/trans selectivity (28:1)Complex purification steps

Optimization Strategies and Challenges

Stereochemical Control

The multi-step method achieves exceptional cis/trans selectivity (28:1) by leveraging steric effects during LAH reduction and benzylation. In contrast, direct reduction produces a 3:1 cis/trans ratio, necessitating chromatographic separation.

Impurity Profiling

Common impurities include unreacted pyridinium precursors and borate adducts. Acidic workups (e.g., 2M HCl) effectively precipitate the product while dissolving residual borates .

Chemical Reactions Analysis

1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide has garnered attention for its pharmacological properties, particularly as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced efficacy against various diseases, including neurodegenerative disorders and cancer.

Case Studies

  • Neurodegenerative Disease Research : The compound has been studied for its potential role as an inhibitor of deubiquitylating enzymes (DUBs), which are implicated in neurodegenerative diseases. Research indicates that derivatives of this compound may exhibit neuroprotective effects by modulating protein degradation pathways .
  • Anticancer Activity : In vitro studies have demonstrated that certain derivatives derived from this compound show promising anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Organic Synthesis

Synthesis Methodologies

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of piperidine derivatives. Various synthetic routes have been developed to enhance yield and selectivity:

Synthesis Method Description Yield/Selectivity
Asymmetric ReductionUtilizes chiral catalysts for selective reduction to obtain specific isomers.Up to 84% ee reported .
Metal-Catalyzed HydrogenationInvolves the hydrogenation of pyridine derivatives to form piperidine intermediates.Improved efficiency and reduced steps .
Solvent-Free ConditionsSynthesis under solvent-free conditions has been explored to reduce environmental impact.High yields achieved with less waste .

Material Science and Coordination Chemistry

Recent studies have investigated the coordination properties of this compound with transition metals, leading to the formation of novel coordination compounds. These materials exhibit unique structural and electronic properties, making them candidates for applications in catalysis and materials science.

Case Studies

  • Coordination Compounds : Research has shown that this compound can form stable complexes with various metal ions, which can be characterized using X-ray diffraction techniques . These complexes may find applications in sensors or as catalysts in chemical reactions.

Future Directions and Research Needs

While the current applications of this compound are promising, further research is needed to fully explore its potential:

  • Toxicological Studies : Comprehensive safety assessments are necessary to evaluate the compound's therapeutic index and potential side effects.
  • Expanded Pharmacological Screening : Investigating additional biological activities could unveil new therapeutic uses.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. In contrast, electron-withdrawing groups like the 3-bromobenzyl in ’s compound increase lipophilicity and steric bulk .
  • Heterocyclic Extensions: Compounds with fused heterocycles (e.g., quinazolinone in BOPs) exhibit improved cholinesterase inhibition due to additional π-π stacking or hydrogen bonding interactions .

Cholinesterase Inhibition

Pyridinium derivatives are widely studied for Alzheimer’s disease treatment. Selected IC₅₀ values:

Compound AChE IC₅₀ (μM) BuChE IC₅₀ (μM) Dual Inhibition Reference
1-(3-Bromobenzyl)-3-(quinazolinone)methyl-pyridin-1-ium bromide 5.90 ± 0.07 6.76 ± 0.04 Yes
1-(4-Chlorobenzyl)-3-(dimethoxyquinazolinone)methyl-pyridin-1-ium chloride 1.11 ± 0.09 Not reported No
BOPs (General) 0.5–10.2 1.3–12.7 Yes

Activity Trends :

  • Substituent Impact: The 4-chlorobenzyl group in ’s compound 2 achieves superior AChE inhibition (IC₅₀ = 1.11 μM), likely due to enhanced hydrophobic interactions.
  • Dual Inhibition: Quinazolinone-containing derivatives (e.g., BOPs) often exhibit dual AChE/BuChE inhibition, critical for addressing advanced Alzheimer’s pathology .

Physicochemical Data

Compound Melting Point (°C) ¹³C NMR (δ, ppm) Reference
Target Compound Not reported Not available
BOPs Not reported 163 (C=O), 151 (Ar-C)
12bF 187.6–188.9 196.6 (CHO), 157.8 (Ar-OH)
1-(3-Formyl-2-hydroxybenzyl)-4-iodopyridinium bromide Not reported 122.4 (C-I), 107.8 (Ar-CHO)

Key Insights :

  • Thermal Stability : Higher melting points (e.g., 12bF at 187–189°C) correlate with polar substituents like formyl and hydroxyl groups, which enhance crystallinity .
  • Spectroscopic Signatures: Quinazolinone-related carbonyl peaks (δ ~163 ppm) and aromatic carbons (δ ~151 ppm) are consistent across BOP derivatives .

Biological Activity

1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide is a pyridinium derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16BrN2\text{C}_{13}\text{H}_{16}\text{BrN}_2

This structure features a pyridine ring substituted with a benzyl group and a methylamino group, which contributes to its pharmacological properties.

Anticholinesterase Activity

One significant area of research involves the compound's potential as an anticholinesterase agent. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For instance, derivatives of pyridinium have demonstrated potent inhibitory effects on these enzymes, with IC50 values in the low micromolar range .

Table 1: Comparative Anticholinesterase Activity of Pyridinium Derivatives

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compoundTBDTBD
Compound 5l0.2471.68

Note: TBD indicates that specific values for the compound are not yet available in the literature.

Neuroprotective Effects

Research has indicated that certain pyridinium derivatives can protect neuronal cells from oxidative stress-induced damage. For example, studies have shown that compounds similar to this compound exhibit neuroprotective properties against H2O2-induced cell death in PC12 cells . This suggests potential applications in treating neurodegenerative diseases.

Antiproliferative Activity

In cancer research, some pyridinium derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, symmetrical bis-quaternary ammonium compounds have demonstrated significant activity against human colon cancer cells (HT-29), indicating that structural modifications can enhance their cytotoxicity . The mechanism often involves the inhibition of choline kinase activity, leading to disrupted cell proliferation.

Study on Cholinesterase Inhibition

A study focusing on the design and synthesis of novel pyridinium derivatives reported that certain compounds exhibited dual inhibition of AChE and BuChE. The findings suggest that structural features such as the presence of a benzyl moiety enhance binding affinity and selectivity towards these enzymes .

Neuroprotective Mechanism Investigation

Another investigation explored the neuroprotective mechanisms of related compounds under oxidative stress conditions. It was found that these compounds could significantly reduce apoptosis markers in neuronal cells exposed to H2O2, highlighting their potential therapeutic role in neuroprotection .

Q & A

Q. What are the established synthetic routes for 1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via alkylation of a pyridine precursor. For example:

  • Step 1: React a substituted pyridine (e.g., 3-(methylamino)pyridine) with benzyl bromide under reflux in chloroform or acetonitrile, using K2CO3 as a base to deprotonate intermediates .
  • Step 2: Purify the product via recrystallization (e.g., ethyl acetate or acetic acid) .
  • Key Variables: Reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric excess of benzyl bromide (1.2–1.5 eq) improve yields.

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Methodological Answer:

  • <sup>1</sup>H NMR: Look for benzyl protons (δ 4.5–5.5 ppm as a singlet) and methylamino protons (δ 2.8–3.2 ppm as a multiplet). Pyridinium protons appear downfield (δ 8.0–9.0 ppm) due to charge .
  • IR: A strong absorption band near 1640–1680 cm<sup>-1</sup> confirms the pyridinium ring’s C=N<sup>+</sup> stretch .
  • HRMS: The molecular ion peak ([M]<sup>+</sup>) should match the exact mass (calculated: ~294.08 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from dynamic rotational isomerism in the pyridinium ring?

Methodological Answer:

  • Variable Temperature NMR: Perform experiments between 25°C and −40°C to slow rotational motion. Splitting of benzyl or methyl signals at low temperatures confirms isomerism .
  • Deuterated Solvents: Use DMSO-d6 or CD3OD to enhance signal resolution for exchangeable protons (e.g., NH or OH groups) .
  • 2D NMR (COSY, NOESY): Correlate coupling patterns to assign overlapping signals (e.g., distinguishing methylamino protons from aromatic protons) .

Q. What strategies optimize HPLC analysis for detecting trace impurities (e.g., dealkylated byproducts) in synthesized batches?

Methodological Answer:

  • Column Selection: Use a C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid to improve peak symmetry .
  • Detection: UV detection at 254 nm (for aromatic moieties) or ESI-MS in positive ion mode for ionizable impurities .
  • Method Validation: Perform spike-and-recovery experiments with synthesized impurities (e.g., 4-methylpyridine derivatives) to confirm detection limits (LOD < 0.1%) .

Q. How do structural modifications (e.g., substituent changes on the benzyl group) affect the compound’s biological activity in antiplasmodial assays?

Methodological Answer:

  • Rational Design: Replace the benzyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance stability and target binding. For example, 4-nitrobenzyl analogs show improved antiplasmodial IC50 values (e.g., 0.8 µM vs. 2.5 µM for the parent compound) .
  • Assay Protocol: Test in vitro against Plasmodium falciparum strains (e.g., 3D7) using a SYBR Green I fluorescence-based assay. Normalize activity to cytotoxicity in mammalian cell lines (e.g., HEK293) .

Q. What crystallographic techniques confirm the spatial arrangement of the pyridinium ring and benzyl group?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD): Grow crystals via slow evaporation of ethanol/water mixtures. The pyridinium ring typically adopts a planar conformation, with the benzyl group orthogonal to the plane (dihedral angle ~85–90°) .
  • Key Metrics: Bond lengths (C-N<sup>+</sup> ~1.48 Å) and torsion angles (N-C-Cbenzyl ~120°) validate steric and electronic interactions .

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